molecular formula C17H18ClNO2S B4711443 N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide

N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide

Cat. No. B4711443
M. Wt: 335.8 g/mol
InChI Key: FPVZVKSEJHMBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide has been used in various scientific research applications. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. The compound has also been studied for its potential use as an antimicrobial agent. Additionally, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. Studies have reported that the compound induces apoptosis in cancer cells by causing DNA damage and disrupting the mitochondrial membrane potential. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It has been shown to exhibit antitumor and antimicrobial activity, making it a potential candidate for drug development. However, the compound's mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide. One area of research could focus on the development of the compound as a potential anticancer agent. Studies could be conducted to determine the compound's efficacy in different types of cancer and to optimize its dosage and administration. Another area of research could focus on the compound's potential use as an enzyme inhibitor. Studies could be conducted to identify other enzymes that the compound inhibits and to determine its efficacy as an enzyme inhibitor. Additionally, the compound's mechanism of action could be further studied to gain a better understanding of its biochemical and physiological effects.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-methoxyethylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-21-10-11-22-16-5-3-2-4-15(16)17(20)19-12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZVKSEJHMBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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